molecular formula C19H29N3O3 B2875459 1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2195953-81-0

1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2875459
CAS No.: 2195953-81-0
M. Wt: 347.459
InChI Key: CKPMJILUAWDENF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and early-stage drug development. Its molecular architecture, which strategically incorporates a methoxyphenyl group linked to a piperidine-tetrahydrofuran moiety via a urea connector, is designed to confer selective binding properties to a range of biological targets . The polar urea functional group enhances the compound's solubility profile and potential bioavailability, while the balanced aromatic and heterocyclic components are pivotal for facilitating diverse interactions with enzyme active sites and receptor pockets . This compound serves as a versatile chemical scaffold for the exploration and optimization of novel pharmacological agents. Its structure suggests potential applicability in targeting central nervous system (CNS) pathways or G-protein-coupled receptors (GPCRs), which are critical in numerous disease states . The integration of the tetrahydrofuran ring, an oxygen-rich heterocycle, alongside the piperidine group, often associated with improving pharmacokinetic properties, provides a sophisticated framework for structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop more potent and selective inhibitors or modulators, particularly in oncology research where related pathways are of high interest . Its primary research value lies in its synthetic versatility, allowing for systematic structural modifications to fine-tune potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, making it a valuable tool for hit-to-lead optimization campaigns.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-18-4-2-15(3-5-18)12-20-19(23)21-13-16-6-9-22(10-7-16)17-8-11-25-14-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPMJILUAWDENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperidine-Urea Scaffolds

Several compounds in the evidence share the urea-piperidine core but differ in substituents:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Activities Reference
ACPU (1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea) Adamantane and coumarin-acetyl substituents ~500 (estimated) Fluorescent probe for enzyme detection (sEH activity)
Compound 11 (1-(1-(2-methylbutyryl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea) 4-(Trifluoromethyl)phenyl and 2-methylbutyryl groups ~350 (estimated) Synthesized via EDCI/DMAP coupling (66% yield)
Compound 26 (1-(2-Oxaadamant-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea) 2-Oxaadamantane and methylsulfonyl groups 398.24 HRMS-confirmed structure; potential CNS activity
Compound 28 (Benzohomoadamantane-based urea) Benzohomoadamantane and propanoyl-diazirinyl substituents ~600 (estimated) In vivo evaluation for viscera targeting
Target Compound (1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea) 4-Methoxybenzyl and tetrahydrofuran-3-yl-piperidinyl groups ~400 (estimated) Predicted enhanced solubility due to tetrahydrofuran

Key Observations :

  • Substituent Effects: The 4-methoxybenzyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-(trifluoromethyl)phenyl group in Compound 11. This difference may influence binding affinity to hydrophobic pockets in target proteins .
  • Synthetic Routes :
    • Similar to Compound 11 and ACPU, the target compound may be synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP) or nucleophilic substitution reactions .
Pharmacological and Physicochemical Comparisons
  • LogP and Solubility :

    • The tetrahydrofuran ring in the target compound introduces polarity, likely reducing logP compared to adamantane-based analogs (e.g., ACPU logP ~5.0 vs. target ~3.5 estimated). This could favor aqueous solubility and oral absorption .
    • 4-Methoxybenzyl vs. 4-(trifluoromethyl)phenyl : The former may enhance membrane permeability due to moderate hydrophobicity, while the latter’s strong electron-withdrawing effects could stabilize protein interactions .
  • The target compound’s tetrahydrofuran group could modulate such activity . Analgesic activity noted for Compound 3 () highlights the therapeutic versatility of urea derivatives, though the target’s specific activity remains speculative without direct data .
Table: Comparative Analysis of Key Features
Feature Target Compound ACPU Compound 11 Compound 26
Core Structure Urea-piperidine Urea-piperidine-coumarin Urea-piperidine Urea-piperidine-sulfonyl
Key Substituents 4-Methoxybenzyl, THF-3-yl Adamantane, coumarin 4-(Trifluoromethyl)phenyl 2-Oxaadamantane, sulfonyl
Molecular Weight ~400 ~500 ~350 398.24
Synthetic Yield N/A 65% 66% 51–66% (analogs)
Potential Application Undetermined Enzyme detection Enzyme modulation CNS targeting

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